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Compound of Interest

Compound Name: DGY-06-116

Cat. No.: B15581167 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of DGY-06-116, a potent and

selective irreversible covalent inhibitor of Src kinase. DGY-06-116 has demonstrated significant

potential in preclinical studies for targeting cancers with Src activation. This guide details its

chemical structure, conceptual synthesis, mechanism of action, and relevant experimental data

and protocols.

Chemical Structure and Properties
DGY-06-116 is a synthetic molecule designed as a hybrid of the multi-kinase inhibitor dasatinib

and the covalent kinase probe SM1-71.[1][2][3][4] This design strategy combines the hinge-

binding and back-pocket-binding elements of dasatinib with the cysteine-reactive warhead of

SM1-71.[1][4]
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Property Value

Molecular Formula C32H33ClN8O2

Molecular Weight 597.11 g/mol

CAS Number 2556836-50-9

SMILES

CN1CCN(CC1)C2=CC=C(NC3=NC(=C(C=N3)C

(=O)NC4=C(Cl)C=CC=C4C)NC5=CC=CC=C5N

C(=O)C=C)C=C2

Solubility
Soluble in DMSO (100 mg/mL, 167.47 mM);

Insoluble in water and ethanol.[5]

Conceptual Synthesis
While a detailed step-by-step synthesis protocol for DGY-06-116 is not publicly available in the

provided resources, its structure is based on the hybridization of dasatinib and SM1-71.[1][2][3]

[4] The conceptual approach involves combining the core scaffold of SM1-71, which includes a

reactive acrylamide group, with the 2-chloro-6-methylphenyl amide portion of dasatinib that

occupies the hydrophobic back pocket of the Src kinase.[1]
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Caption: Conceptual design of DGY-06-116 via hybridization.

Mechanism of Action and Signaling Pathway
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DGY-06-116 is an irreversible and selective inhibitor of Src, a non-receptor tyrosine kinase that

is a key regulator of various cellular processes implicated in cancer, such as proliferation,

migration, and survival.[1][6][7]

The key features of its mechanism of action are:

Covalent Binding: DGY-06-116 forms a covalent bond with a non-conserved cysteine residue

(Cys277 or Cys280) located in the p-loop of the Src kinase domain.[1][6][7] This covalent

interaction leads to irreversible inhibition.

High Potency and Selectivity: The molecule was designed to occupy the back hydrophobic

pocket of the kinase, which contributes to its high potency and selectivity for Src.[1][2][3]

Sustained Target Engagement: Due to its covalent binding mechanism, DGY-06-116
demonstrates sustained inhibition of Src signaling both in vitro and in vivo, even with a

relatively short plasma half-life.[6][7]

The binding of DGY-06-116 locks the Src kinase in an inactive conformation, thereby blocking

downstream signaling pathways.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b15581167?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7248381/
https://www.medchemexpress.com/literature/dgy-06-116-is-an-irreversible-covalent-and-selective-src-inhibitor.html
https://www.cancer-research-network.com/2021/06/17/dgy-06-116-is-an-irreversible-covalent-and-selective-src-inhibitor/
https://www.benchchem.com/product/b15581167?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7248381/
https://www.medchemexpress.com/literature/dgy-06-116-is-an-irreversible-covalent-and-selective-src-inhibitor.html
https://www.cancer-research-network.com/2021/06/17/dgy-06-116-is-an-irreversible-covalent-and-selective-src-inhibitor/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7248381/
https://www.rcsb.org/structure/6E6E
https://pubmed.ncbi.nlm.nih.gov/32509799/
https://www.benchchem.com/product/b15581167?utm_src=pdf-body
https://www.medchemexpress.com/literature/dgy-06-116-is-an-irreversible-covalent-and-selective-src-inhibitor.html
https://www.cancer-research-network.com/2021/06/17/dgy-06-116-is-an-irreversible-covalent-and-selective-src-inhibitor/
https://www.benchchem.com/product/b15581167?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Receptor Tyrosine Kinases
(EGFR, PDGFR, etc.)

Src Kinase

Activates

Downstream Signaling
(e.g., Ras-MAPK, PI3K/Akt)

Phosphorylates &
Activates

DGY-06-116

Covalently Inhibits

Cancer Progression:
- Proliferation

- Angiogenesis
- Invasion & Metastasis

Promotes

Click to download full resolution via product page

Caption: DGY-06-116 inhibits the Src signaling pathway.

Quantitative Biological Data
The following tables summarize the key in vitro and in vivo quantitative data for DGY-06-116.

Table 1: In Vitro Kinase Inhibition

Target Assay Type
Incubation
Time

IC50 Value Reference(s)

Src Cell-free 1 hour 2.6 nM [1][5][8]

Src Cell-free Not specified 3 nM [8]

FGFR1 Cell-free Not specified 8340 nM [8]
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Table 2: In Vitro Cellular Antiproliferative Activity

Cell Line Cancer Type Metric Value (µM) Reference(s)

H1975

Non-Small Cell

Lung Cancer

(NSCLC)

GR50 0.3 [6][7][8]

HCC827

Non-Small Cell

Lung Cancer

(NSCLC)

GR50 0.5 [6][7][8]

MDA-MB-231

Triple-Negative

Breast Cancer

(TNBC)

GR50 0.3 [6][7][8]

Table 3: In Vivo Pharmacokinetics in B6 Mice

Parameter
Administration
Route

Dose Value Reference(s)

T1/2 (Half-life)
Intraperitoneal

(i.p.)
5 mg/kg 1.29 hours [6][7][8]

AUC
Intraperitoneal

(i.p.)
5 mg/kg

12746.25

min·ng/mL
[6][7][8]

Experimental Protocols
This section details the methodologies for key experiments cited in the literature for the

characterization of DGY-06-116.

5.1. Src Kinase Activity Assay (Mobility Shift Assay)

This assay measures the phosphorylation of a peptide substrate by Src to determine the

inhibitory potency of compounds like DGY-06-116.

Objective: To determine the IC50 value of DGY-06-116 against Src kinase.
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Methodology:

Src kinase is incubated with varying concentrations of DGY-06-116 for a defined period

(e.g., 1 hour) to allow for covalent bond formation.[1]

A peptide substrate for Src and ATP are added to the reaction mixture to initiate the

phosphorylation reaction.

The reaction is allowed to proceed for a set time.

The reaction is stopped, and the mixture is analyzed using a mobility shift assay (MSA). In

MSA, the phosphorylated and non-phosphorylated peptide substrates are separated

based on their charge and size differences.

The amount of phosphorylated product is quantified to determine the extent of kinase

inhibition at each inhibitor concentration.

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.[1]

5.2. X-ray Co-crystallization of Src-DGY-06-116 Complex

This protocol is used to determine the three-dimensional structure of DGY-06-116 bound to the

Src kinase domain.

Objective: To elucidate the binding mode of DGY-06-116 to Src kinase.

Methodology:

Purified Src kinase protein is concentrated to 10 mg/mL.[1]

The protein is incubated with a three-fold molar excess of DGY-06-116 at room

temperature for 1 hour to ensure covalent complex formation.[1]

The Src-DGY-06-116 complex is subjected to crystallization screening using the vapor

diffusion hanging drop method.
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Crystals are obtained using a precipitant solution containing 0.1 M magnesium formate

dihydrate and 15% PEG3350.[1]

Crystals are harvested and cryo-protected with 30% glycerol before being flash-frozen in

liquid nitrogen.[1]

X-ray diffraction data is collected from the frozen crystals, and the structure is solved and

refined to high resolution (e.g., 2.15 Å).[1][2]

5.3. In Vivo Administration and Pharmacokinetic Analysis

This protocol describes the administration of DGY-06-116 to mice to evaluate its in vivo

properties.

Objective: To assess the pharmacokinetic profile and in vivo target engagement of DGY-06-
116.

Methodology:

Formulation: DGY-06-116 is formulated for in vivo use. A common formulation is 5%

DMSO and 95% D5W (5% dextrose in water).[6][7] Another detailed formulation involves a

vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[8]

Administration: The compound is administered to B6 or C57B6 mice via intraperitoneal

(i.p.) injection at a specified dose, such as 5 mg/kg.[6][7][8]

Sample Collection: Blood samples are collected at various time points post-administration.

Analysis: Plasma concentrations of DGY-06-116 are determined using analytical methods

like LC-MS/MS to calculate pharmacokinetic parameters such as half-life (T1/2) and area

under the curve (AUC).[9]

Target Engagement: Tissues or cells can be harvested at different time points to assess

the level of Src inhibition (e.g., by measuring the phosphorylation of Src at Y416) via

methods like Western blotting.[6][7][8]
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In Vivo Experimental Workflow
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Caption: Workflow for in vivo experiments with DGY-06-116.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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